molecular formula C28H24F5N3O3 B13427531 De(ethyl buytrate) Elagolix Methoxy-d3

De(ethyl buytrate) Elagolix Methoxy-d3

Cat. No.: B13427531
M. Wt: 548.5 g/mol
InChI Key: AEOBYHAZFRJFPZ-WOWPMFNVSA-N
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Description

De(ethyl buytrate) Elagolix Methoxy-d3 is a stable isotope-labeled compound used primarily in scientific research. It is an intermediate in the synthesis of Elagolix Methoxy-d3 Sodium Salt, which is a labeled analogue of Elagolix, a potent human gonadotropin-releasing hormone receptor antagonist. This compound is significant in various fields, including metabolic research, environmental studies, clinical diagnostics, and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of De(ethyl buytrate) Elagolix Methoxy-d3 requires stringent process parameter control to ensure product quality. The production process involves custom synthesis, biosynthesis, purification, and characterization to meet the specific structural needs of researchers.

Chemical Reactions Analysis

Types of Reactions

De(ethyl buytrate) Elagolix Methoxy-d3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pressures to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

De(ethyl buytrate) Elagolix Methoxy-d3 has a wide range of scientific research applications:

    Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: Employed in metabolic research to study metabolic pathways in vivo.

    Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.

    Industry: Used as an environmental pollutant standard for detecting contaminants in air, water, soil, sediment, and food.

Mechanism of Action

De(ethyl buytrate) Elagolix Methoxy-d3 exerts its effects by acting as an intermediate in the synthesis of Elagolix Methoxy-d3 Sodium Salt. Elagolix is a gonadotropin-releasing hormone receptor antagonist that inhibits endogenous GnRH signaling by binding competitively to GnRH receptors in the anterior pituitary gland . This binding suppresses the release of luteinizing hormone and follicle-stimulating hormone, leading to a decrease in estrogen levels .

Comparison with Similar Compounds

Similar Compounds

    Elagolix: The parent compound, a non-peptide small molecule GnRH receptor antagonist.

    NBI-61962: A primary metabolite of Elagolix, with significantly lower potency.

Uniqueness

De(ethyl buytrate) Elagolix Methoxy-d3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This labeling provides a distinct advantage in metabolic studies and environmental monitoring, where accurate detection and quantification are crucial.

Properties

Molecular Formula

C28H24F5N3O3

Molecular Weight

548.5 g/mol

IUPAC Name

3-[(2R)-2-amino-2-phenylethyl]-5-[2-fluoro-3-(trideuteriomethoxy)phenyl]-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methylpyrimidine-2,4-dione

InChI

InChI=1S/C28H24F5N3O3/c1-16-24(18-10-6-13-23(39-2)25(18)30)26(37)36(15-22(34)17-8-4-3-5-9-17)27(38)35(16)14-19-20(28(31,32)33)11-7-12-21(19)29/h3-13,22H,14-15,34H2,1-2H3/t22-/m0/s1/i2D3

InChI Key

AEOBYHAZFRJFPZ-WOWPMFNVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC(=C1F)C2=C(N(C(=O)N(C2=O)C[C@@H](C3=CC=CC=C3)N)CC4=C(C=CC=C4F)C(F)(F)F)C

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)N)C4=C(C(=CC=C4)OC)F

Origin of Product

United States

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